molecular formula C13H18ClN B8287661 8-chloro-2-(N-n-propylamino)tetralin

8-chloro-2-(N-n-propylamino)tetralin

Cat. No.: B8287661
M. Wt: 223.74 g/mol
InChI Key: JYKYPGWIIOAUOG-UHFFFAOYSA-N
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Description

8-Chloro-2-(N-n-propylamino)tetralin is a tetralin derivative featuring a chlorine substituent at the 8-position and a mono-N-n-propylamino group at the 2-position. Tetralin derivatives are known for their diverse pharmacological properties, particularly as ligands for serotonin (5-HT) and dopamine receptors. This compound’s structural features—specifically the chloro group and propylamino chain—influence its receptor affinity, pharmacokinetics, and functional effects compared to related molecules .

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

8-chloro-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C13H18ClN/c1-2-8-15-11-7-6-10-4-3-5-13(14)12(10)9-11/h3-5,11,15H,2,6-9H2,1H3

InChI Key

JYKYPGWIIOAUOG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=C(C1)C(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

The table below compares key structural and functional properties of 8-chloro-2-(N-n-propylamino)tetralin with analogous tetralin derivatives:

Compound Name Substituent (Position) Amino Group Substitution Key Receptor Targets Pharmacological Effects LogP (Estimated)
This compound Cl (8) Mono-N-n-propyl 5-HT1A/Dopamine (inferred) Antipsychotic, potential metabolic effects ~3.5 (high)
8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin) OH (8) Di-N-n-propyl 5-HT1A Anxiolytic, hyperglycemia, hypoinsulinemia ~2.8 (moderate)
7-OH-DPAT (7-Hydroxy-2-(di-n-propylamino)tetralin) OH (7) Di-N-n-propyl Dopamine D3/D2 Antipsychotic, motor function modulation ~2.7 (moderate)
5-OMe-BPAT (5-Methoxy-2-(N-benzamidoethyl-N-n-propylamino)tetralin) OMe (5) Di-substituted Dopamine D2-like Atypical antipsychotic ~4.0 (high)
Key Observations:
  • Substituent Position: The 8-position substituent (Cl vs. OH) determines receptor selectivity.
  • Amino Group Substitution: Mono-N-n-propylamino groups (as in the target compound) may reduce receptor efficacy compared to di-substituted analogs (e.g., 8-OH-DPAT), which exhibit higher 5-HT1A agonist activity .

Functional and Pharmacological Differences

Serotonin Receptor Modulation
  • 8-OH-DPAT : A full 5-HT1A agonist with potent hyperglycemic and hypoinsulinemic effects mediated via central 5-HT1A and α2-adrenergic receptors .
  • 8-Chloro Derivative : The chloro group may attenuate 5-HT1A affinity but introduce dopamine receptor activity, akin to 7-OH-DPAT’s D3/D2 selectivity. This dual activity could broaden therapeutic applications in psychiatric disorders .
Metabolic Stability
  • Chloro substituents generally enhance metabolic stability compared to hydroxy groups, which undergo glucuronidation or sulfation. This could prolong the half-life of this compound relative to 8-OH-DPAT .
Toxicity Considerations
  • High lipophilicity (logP ~3.5) increases the risk of membrane disruption, as observed with tetralin’s toxicity in bacterial models . However, controlled dosing may mitigate such effects in therapeutic contexts.

Comparative Efficacy in Disease Models

  • Antipsychotic Potential: 5-OMe-BPAT and related di-substituted aminotetralins show efficacy in dopamine-mediated disorders. The target compound’s mono-substitution and chloro group may offer a balance between 5-HT and dopamine modulation, reducing side effects like hyperglycemia seen with 8-OH-DPAT .
  • Antifungal Activity: Evidence for 2-aminotetralins’ antifungal properties suggests the chloro derivative’s enhanced lipophilicity could improve pathogen membrane penetration .

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